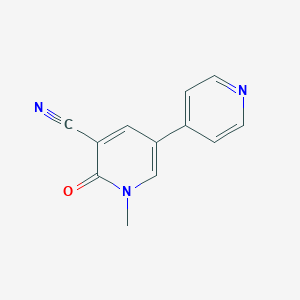
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide drugs, which have been used for their antibacterial and antitumor properties. AQ-13 has shown promising results in preclinical studies and is currently being investigated for its mechanism of action and potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to bind to DNA and interfere with the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to the accumulation of DNA damage and cell death. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It has been found to decrease the expression of proteins that are involved in cell cycle regulation and DNA repair, such as cyclin D1 and Rad51. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been shown to increase the production of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. These effects contribute to the anticancer activity of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in lab experiments is its high potency and selectivity for cancer cells. 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to have minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy. However, one limitation of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in a suitable drug delivery system.
Future Directions
There are several future directions for the research on 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the molecular targets that are involved in its anticancer activity. This could lead to the development of more potent and selective analogs of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. Another direction is to evaluate the efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in animal models of cancer and optimize its drug delivery system for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide in humans and to assess its potential as a cancer therapy.
Synthesis Methods
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-quinolinecarboxaldehyde in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with methanol and a base to obtain the final product, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide.
Scientific Research Applications
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide has been found to be effective in combination with other chemotherapy drugs, such as cisplatin and doxorubicin, in enhancing their anticancer activity. These findings suggest that 4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide could be a valuable addition to current cancer treatment regimens.
properties
Product Name |
4-chloro-3-methoxy-N-(3-quinolinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C16H13ClN2O3S |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-16-9-13(6-7-14(16)17)23(20,21)19-12-8-11-4-2-3-5-15(11)18-10-12/h2-10,19H,1H3 |
InChI Key |
USQBYSWGPIHTOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
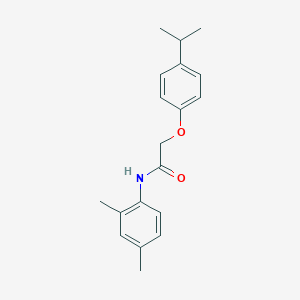
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
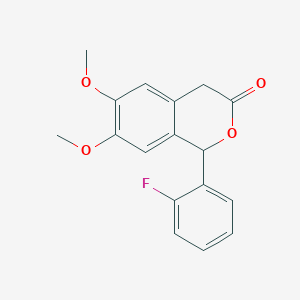
![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
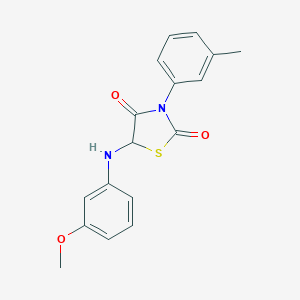

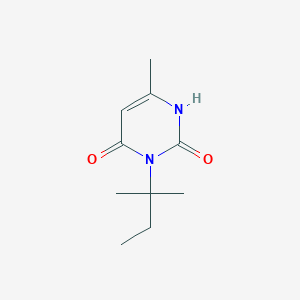

![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)
![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)

![ethyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259179.png)
